molecular formula C14H20O6 B1599041 1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester CAS No. 51252-88-1

1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester

Cat. No.: B1599041
CAS No.: 51252-88-1
M. Wt: 284.3 g/mol
InChI Key: GWFCWZQFUSJPRE-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester (CAS 51252-88-1) is a monoester derivative of cyclohexanedicarboxylic acid functionalized with a methacryloyloxyethyl group. Its molecular formula is C₁₄H₂₀O₆, with a molar mass of 284.3 g/mol (). The compound is commercially known as Acryester HH or NK Ester CB 3 and is characterized by its reactive methacryloyl group, enabling participation in free-radical polymerization. This property makes it valuable in coatings, adhesives, and resin formulations ().

Properties

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-9(2)13(17)19-7-8-20-14(18)11-6-4-3-5-10(11)12(15)16/h10-11H,1,3-8H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFCWZQFUSJPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885948
Record name 1,2-Cyclohexanedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
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Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51252-88-1
Record name 1-[2-[(2-Methyl-1-oxo-2-propen-1-yl)oxy]ethyl] 1,2-cyclohexanedicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedicarboxylic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclohexanedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclohexanedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester, also known as a derivative of cyclohexanedicarboxylic acid, is a compound with potential applications in various fields, particularly in the plastics industry as a plasticizer. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products. This article reviews the biological activity of this compound, focusing on its toxicological profile, metabolic pathways, and potential health effects based on existing research.

Toxicological Profile

Research indicates that 1,2-cyclohexanedicarboxylic acid derivatives can exhibit various biological activities, including potential toxicity. For instance, studies have shown that exposure to similar compounds can lead to alterations in lipid metabolism and liver enzyme activities. Specifically, gestational and lactational exposure to 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINCH), a related compound, has been associated with impaired lipid metabolism in animal studies .

Metabolic Pathways

The metabolic pathways of cyclohexanedicarboxylic acid derivatives involve hydrolysis and oxidation processes. In humans, urinary metabolites such as cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH) have been identified as biomarkers for DINCH exposure . The presence of these metabolites suggests that the compound undergoes significant biotransformation after exposure.

Case Studies

  • Environmental Exposure : A study conducted on U.S. adults from 2000 to 2012 measured urinary concentrations of DINCH metabolites. The findings indicated that environmental exposure to DINCH was prevalent and raised concerns about its long-term health effects .
  • Toxicity Assessment : A comprehensive toxicity review reported that high doses of DINCH led to increased serum gamma-glutamyl transferase (GGT) activity and altered bilirubin levels in rats, suggesting potential liver effects . The study established a No Observed Adverse Effect Level (NOAEL) for males and females based on these findings.
  • Developmental Effects : Another study highlighted that exposure during critical developmental periods could disrupt metabolic processes in offspring, emphasizing the need for further research into reproductive toxicity associated with these compounds .

Data Table: Summary of Biological Activity Findings

Study ReferenceBiological ActivityKey Findings
MetabolismIdentified urinary metabolites as biomarkers for DINCH exposure.
ToxicityIncreased serum GGT activity; established NOAEL values for male and female rats.
Developmental ToxicityImpaired lipid metabolism observed during gestation and lactation phases.

Scientific Research Applications

Polymer Chemistry

1,2-Cyclohexanedicarboxylic acid esters are utilized as monomers in the production of polymers. The methacryloyloxy group allows for radical polymerization, making it suitable for:

  • Acrylic Resins : Enhancing flexibility and durability in coatings and adhesives.
  • Biodegradable Polymers : Used in the development of environmentally friendly materials that decompose more readily than traditional plastics.
Application TypeDescriptionBenefits
Acrylic ResinsUsed in paints and coatingsImproved adhesion and durability
Biodegradable PolymersDevelopment of eco-friendly materialsReduced environmental impact

Pharmaceutical Formulations

The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner:

  • Controlled Release Systems : Improving the efficacy of medications by providing sustained release profiles.

Environmental Studies

Research has indicated that derivatives of cyclohexanedicarboxylic acids can serve as plasticizers in various applications. The study of these compounds contributes to understanding their environmental impact:

  • Plasticizer Replacement : Used as alternatives to phthalates (e.g., DINCH), which are under scrutiny for health risks.

Case Study 1: Use in Coatings

A study on the use of methacryloyloxyethyl hexahydrophthalate in coatings demonstrated improved adhesion properties compared to traditional formulations. The findings indicated that incorporating this ester into acrylic resins enhanced resistance to weathering and abrasion.

Case Study 2: Drug Delivery Systems

Research published in a peer-reviewed journal explored the use of this compound in creating hydrogels for drug delivery. The results showed that the hydrogels could effectively encapsulate therapeutic agents and provide controlled release over extended periods, highlighting its potential in pharmaceutical applications.

Regulatory Considerations

Given its applications, regulatory assessments are crucial to ensure safety and compliance. The Australian Inventory of Industrial Chemicals lists this compound, indicating it has undergone evaluation for industrial use.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound CAS No. Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications
Target Compound: 1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester 51252-88-1 C₁₄H₂₀O₆ 284.3 Methacryloyloxyethyl ester Polymerization (coatings, adhesives)
1,2-Cyclohexanedicarboxylic acid, diisononyl ester 166412-78-8 C₂₆H₄₈O₄ 424.7 Di-isononyl ester Plasticizer for polymers ()
1,2-Cyclohexanedicarboxylic acid, diallyl ester 7500-82-5 C₁₄H₂₀O₄ 264.3 Diallyl ester Thermosetting resins, cross-linking ()
1,2-Cyclohexanedicarboxylic acid, mono(phenylmethyl) ester 200948-88-5 C₁₅H₁₇O₄ 261.29 Benzyl ester Research chemicals, intermediates ()
Monoacryloyloxyethyl Hexahydrophthalate (MAHP) 57043-35-3 C₁₃H₁₈O₆ 278.3 Acryloyloxyethyl ester Reactive diluent in polymers ()

Toxicity and Regulatory Status

  • Diisononyl Ester: Classified with precautionary measures (e.g., skin protection) under GHS and restricted in certain applications under REACH Annex XVII ().
  • Target Compound: Limited toxicity data available, but methacrylates generally require handling precautions (e.g., ventilation). Its polymer form (CAS 2844332-35-8) was added to Australia’s AIIC in 2022 ().

Research Findings and Industrial Relevance

  • Performance in Polymers : The target compound’s methacryloyl group provides a balance of reactivity and stability, outperforming acryloyl derivatives (e.g., MAHP) in durability but requiring photoinitiators for curing ().
  • Regulatory Trends: Diisononyl esters are increasingly replaced by bio-based plasticizers due to environmental persistence concerns ().
  • Synthetic Utility : The benzyl ester derivative’s chiral centers (1R,2S configuration) make it valuable in asymmetric synthesis ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester
Reactant of Route 2
Reactant of Route 2
1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.